molecular formula C16H12F2N2O4 B13421681 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate CAS No. 37744-21-1

2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate

Cat. No.: B13421681
CAS No.: 37744-21-1
M. Wt: 334.27 g/mol
InChI Key: RSPXMXIMKISAIY-OWOJBTEDSA-N
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Description

2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate is an organic compound that features a unique combination of a butene backbone and a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 2-butene-1,4-diol with 5-fluoro-3-pyridinecarboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted pyridines.

Scientific Research Applications

2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butene-1,4-diyl 3-pyridinecarboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    2-Butene-1,4-diyl 5-chloro-3-pyridinecarboxylate: The chlorine atom provides different electronic properties compared to fluorine.

    2-Butene-1,4-diyl 5-bromo-3-pyridinecarboxylate: Bromine substitution leads to different steric and electronic effects.

Uniqueness

The presence of the fluorine atom in 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate makes it unique compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

37744-21-1

Molecular Formula

C16H12F2N2O4

Molecular Weight

334.27 g/mol

IUPAC Name

[(E)-4-(5-fluoropyridine-3-carbonyl)oxybut-2-enyl] 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C16H12F2N2O4/c17-13-5-11(7-19-9-13)15(21)23-3-1-2-4-24-16(22)12-6-14(18)10-20-8-12/h1-2,5-10H,3-4H2/b2-1+

InChI Key

RSPXMXIMKISAIY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=C1F)C(=O)OC/C=C/COC(=O)C2=CC(=CN=C2)F

Canonical SMILES

C1=C(C=NC=C1F)C(=O)OCC=CCOC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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